LogP as a Determinant of CNS Permeability Relative to Non-Fluorinated Analogs
The compound's calculated LogP (2.9) is elevated relative to the non-fluorinated benzyl analog (N-benzyl-piperonylamine), for which a LogP of ~2.4 would be predicted based on the π-contribution of fluorine [1]. This difference in lipophilicity directly impacts passive membrane permeability and is a critical parameter in CNS-targeted lead optimization [1]. The hydrobromide salt form (CAS 1609400-44-3) further provides improved aqueous solubility for in vitro assays compared to the free base, a practical advantage for assay development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.9 (Free base, CAS 346725-54-0) |
| Comparator Or Baseline | N-benzyl-piperonylamine (Estimated LogP ~2.4) |
| Quantified Difference | Δ LogP ≈ +0.5 |
| Conditions | In silico prediction (XLogP3, PubChem) [1] |
Why This Matters
The quantifiable increase in LogP driven by the 4-fluoro substituent is a key differentiator for scientists optimizing CNS penetration, making a non-fluorinated analog a poor procurement substitute.
- [1] PubChem. (2025). Compound Summary for CID 871499: Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine. National Center for Biotechnology Information. View Source
